

UNC4976: A Comparative Analysis of its Selectivity Profile Against Other Chromodomains

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Compound of Interest		
Compound Name:	UNC4976	
Cat. No.:	B1194538	Get Quote

UNC4976 has emerged as a potent and cellularly active chemical probe for the chromodomains of the Polycomb Repressive Complex 1 (PRC1). Its unique mechanism of action as a positive allosteric modulator of CBX7 nucleic acid binding has garnered significant interest within the research community. This guide provides a comprehensive comparison of **UNC4976**'s binding affinity and selectivity against a panel of other chromodomains, supported by experimental data and detailed methodologies.

Quantitative Selectivity Profile of UNC4976

The selectivity of **UNC4976** has been primarily characterized using Isothermal Titration Calorimetry (ITC), which directly measures the heat released or absorbed during a binding event to determine the dissociation constant (Kd). The following table summarizes the binding affinities and selectivity of **UNC4976** for various Polycomb CBX and CDY chromodomains.



Chromodomain	Dissociation Constant (Kd)	Fold Selectivity vs. CBX7
CBX7	59 nM[1]	1
CBX4	62 nM[1]	~1
CBX2	~1652 nM (calculated)	~28-fold
CBX6	~531 nM (calculated)	~9-fold
CDYL2	~472 nM (calculated)	~8-fold

Note: Fold selectivity is calculated relative to the Kd for CBX7. Calculated Kd values for CBX2, CBX6, and CDYL2 are derived from the reported fold-selectivity against CBX4/7.

UNC4976 demonstrates a nearly identical affinity for CBX4 and CBX7. This is attributed to the identical amino acid residues in the ligand-binding pockets of these two chromodomains. The compound exhibits significant selectivity against other tested chromodomains, including CBX2, CBX6, and CDYL2.

Further broad-spectrum selectivity profiling was conducted using a Chromatin-Associated Domain Array (CADOR) containing 120 purified lysine-methyl (Kme) reader domains. In these assays, biotinylated **UNC4976** exclusively interacted with the five Polycomb CBX chromodomains and a small subset of CDY chromodomains, indicating a high degree of selectivity within the broader family of methyl-lysine reader domains.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity profile of **UNC4976**.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.

Objective: To determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n)
of UNC4976 binding to various chromodomains.



- Instrumentation: A MicroCal ITC200 or similar instrument is typically used.
- · Sample Preparation:
 - All proteins (CBX and CDY chromodomains) are expressed and purified to >95% purity.
 - The protein and UNC4976 are dialyzed against the same buffer (e.g., 20 mM HEPES pH
 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.
 - The final concentrations are accurately determined. Typical concentrations are 10-50 μM for the protein in the sample cell and 100-500 μM for the ligand in the syringe.
- Experimental Procedure:
 - The sample cell is filled with the purified chromodomain solution.
 - The injection syringe is filled with the UNC4976 solution.
 - A series of small injections (e.g., 2 μL) of the UNC4976 solution are titrated into the sample cell at a constant temperature (e.g., 25°C).
 - The heat change associated with each injection is measured.
 - A control experiment is performed by titrating UNC4976 into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - The heat of dilution is subtracted from the raw binding data.
 - The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the Kd, ΔH, and n.

Chromatin-Associated Domain Array (CADOR) Microarray

This high-throughput screening method is used to assess the selectivity of a compound against a large panel of protein domains simultaneously.

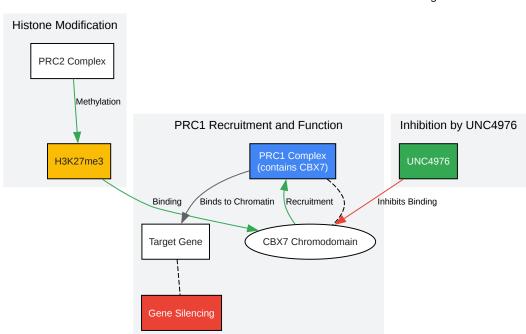


- Objective: To evaluate the binding specificity of UNC4976 against a broad range of methyllysine reader domains.
- Array Preparation:
 - A library of 120 purified Kme reader domains (including chromodomains, Tudor domains,
 PHD fingers, etc.) are spotted onto a nitrocellulose-coated glass slide.
- Experimental Procedure:
 - The microarray slide is blocked to prevent non-specific binding.
 - The slide is incubated with a biotinylated version of UNC4976 at a specific concentration.
 - The slide is washed to remove unbound compound.
 - The slide is then incubated with a fluorescently labeled streptavidin conjugate, which binds to the biotin tag on UNC4976.
 - The slide is washed again to remove unbound streptavidin.
- Data Acquisition and Analysis:
 - The microarray is scanned using a fluorescence scanner to detect the spots where the biotinylated UNC4976 has bound.
 - The fluorescence intensity of each spot is quantified to determine the relative binding affinity of UNC4976 to each of the spotted domains.

Signaling Pathway and Mechanism of Action

UNC4976 targets the CBX chromodomains, which are essential components of the Polycomb Repressive Complex 1 (PRC1). PRC1 is a key epigenetic regulator that plays a critical role in gene silencing and maintaining cellular identity.





UNC4976 Mechanism of Action in PRC1-mediated Gene Silencing

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Caption: PRC1-mediated gene silencing and its inhibition by UNC4976.

The Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of repressed chromatin. The chromodomain of CBX7, a subunit of the canonical PRC1 complex, recognizes and binds to this H3K27me3 mark.[2] This interaction is crucial for the recruitment of PRC1 to specific gene loci, leading to chromatin compaction and transcriptional repression.[3][4] **UNC4976** acts by binding to the CBX7 chromodomain, thereby preventing its interaction with H3K27me3 and disrupting the



recruitment of PRC1 to its target genes, ultimately leading to the de-repression of gene expression.

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